molecular formula C8H17NO2S B13218644 3,4-Dimethylcyclohexane-1-sulfonamide

3,4-Dimethylcyclohexane-1-sulfonamide

Cat. No.: B13218644
M. Wt: 191.29 g/mol
InChI Key: BBEPHGAFAWFUMZ-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Sulfonamide Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its pioneering role in the development of sulfa drugs, the first broadly effective systemic antibacterial agents. libretexts.org The therapeutic relevance of sulfonamides extends far beyond their antimicrobial properties, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, anticonvulsant, and anticancer effects. nih.govcdnsciencepub.com The mechanism of action of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. libretexts.org

The versatility of the sulfonamide functional group also makes it a valuable component in the design of various therapeutic agents. scribd.comnih.gov Its ability to act as a bioisostere for other functional groups, such as carboxylic acids, allows for the fine-tuning of a molecule's physicochemical properties to enhance efficacy and reduce toxicity. ipinnovative.comnih.gov The continued exploration of novel sulfonamide-containing compounds is a testament to their enduring importance in the quest for new and improved therapeutic agents.

Significance of Substituted Cyclohexane (B81311) Scaffolds in Organic Synthesis and Molecular Design

The cyclohexane ring is a fundamental structural motif in organic chemistry, prized for its conformational properties that allow for the precise spatial arrangement of functional groups. unizin.org Substituted cyclohexanes are integral components of numerous biologically active molecules, including steroids and various pharmaceuticals. unizin.org The stereochemistry of substituents on the cyclohexane ring, whether they are in axial or equatorial positions, significantly influences the molecule's reactivity and biological interactions. spcmc.ac.in

The presence of two methyl groups on the cyclohexane ring in 3,4-Dimethylcyclohexane-1-sulfonamide introduces specific stereochemical considerations. Depending on the relative orientation of the methyl groups, cis and trans isomers are possible, each with distinct conformational preferences that can impact their biological activity. scribd.comopenstax.org The conformational analysis of disubstituted cyclohexanes is a well-established area of study, providing a predictive framework for understanding the three-dimensional structure and, consequently, the function of molecules like this compound. scribd.comopenstax.org

Rationale for Dedicated Academic Investigation of this compound

The rationale for a focused investigation of this compound stems from the synergistic potential of its two core components. The sulfonamide group provides a well-established pharmacophore with a high probability of biological activity, while the 3,4-dimethylcyclohexane scaffold offers a tunable, three-dimensional framework. The specific substitution pattern of the methyl groups can influence the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule.

The exploration of different stereoisomers of this compound could lead to the discovery of compounds with highly specific biological targets. The cis and trans isomers, with their different spatial arrangements of the methyl groups, could exhibit distinct pharmacological profiles. Furthermore, the chiral centers in some of these isomers could lead to enantiomers with different biological activities, a common phenomenon in drug action.

Overview of Key Academic Research Domains and Challenges

The academic investigation of this compound would likely span several key research domains:

Synthetic Chemistry: A primary challenge lies in the stereoselective synthesis of the different isomers of this compound. Developing efficient synthetic routes to access the pure cis and trans isomers, as well as their individual enantiomers, is crucial for a thorough investigation of their properties.

Medicinal Chemistry: A significant area of research would be the evaluation of the biological activity of these compounds. This would involve screening against a variety of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. Structure-activity relationship (SAR) studies would be essential to understand how the stereochemistry of the cyclohexane ring influences biological activity.

Computational Chemistry: Molecular modeling and computational studies can provide valuable insights into the conformational preferences of the different isomers of this compound. These studies can also predict their binding modes to biological targets, guiding the design of more potent and selective analogs.

The primary challenge in the academic investigation of this compound is the current lack of specific data in the scientific literature. This necessitates a foundational approach, starting with fundamental synthesis and characterization, followed by systematic biological evaluation.

Data Tables

Table 1: General Properties of the Sulfonamide Functional Group

PropertyDescription
Structure -SO₂NH₂
Key Role in Medicine Core component of sulfa drugs (antibacterials). libretexts.org
Mechanism of Action (Antibacterial) Competitive inhibitor of dihydropteroate synthase. libretexts.org
Broader Biological Activities Antiviral, anti-inflammatory, anticonvulsant, anticancer. nih.govcdnsciencepub.com
Role in Drug Design Can act as a bioisostere for other functional groups. ipinnovative.comnih.gov

Table 2: Significance of the Substituted Cyclohexane Scaffold

PropertyDescription
Structure A six-membered carbon ring.
Conformational Properties Exists primarily in a chair conformation, allowing for precise spatial arrangement of substituents (axial and equatorial). spcmc.ac.in
Importance in Nature and Medicine Found in many biologically active molecules, including steroids and pharmaceuticals. unizin.org
Influence of Substitution The number, type, and stereochemistry of substituents significantly impact the molecule's reactivity and biological interactions. scribd.comopenstax.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

3,4-dimethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C8H17NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11)

InChI Key

BBEPHGAFAWFUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,4 Dimethylcyclohexane 1 Sulfonamide

Retrosynthetic Analysis of 3,4-Dimethylcyclohexane-1-sulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. airitilibrary.comamazonaws.com For this compound, two primary disconnections are considered logical.

The most straightforward disconnection is across the sulfur-nitrogen (S-N) bond. This is a common strategy for sulfonamides as the S-N bond is typically formed in the final stages of a synthesis. This disconnection leads to two key synthons: a 3,4-dimethylcyclohexylsulfonyl cation and an amide anion. These correspond to the chemical equivalents of 3,4-dimethylcyclohexane-1-sulfonyl chloride and ammonia, respectively.

A second, less common disconnection is at the carbon-sulfur (C-S) bond of the cyclohexane (B81311) ring. This approach would involve a 3,4-dimethylcyclohexyl nucleophile (e.g., an organometallic reagent like a Grignard or organolithium species) and a sulfonylamide electrophile (a source of the +SO₂NH₂ group).

The stereochemistry of the two methyl groups on the cyclohexane ring (cis or trans) adds another layer of complexity. The retrosynthetic plan must account for the stereoselective formation of the desired 3,4-dimethylcyclohexane precursor. This precursor is identified as 3,4-dimethylcyclohexanol or a related substituted aromatic compound like 1,2-dimethylbenzene (o-xylene), which can be hydrogenated.

Classical and Modern Approaches to Sulfonamide Formation

The formation of the sulfonamide functional group is a well-established transformation in organic synthesis, with both classical and modern methods available. thieme-connect.comekb.eg

Reaction of Sulfonyl Chlorides with Amines

The most traditional and widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.comijarsct.co.in In the context of this compound, this would involve the reaction of 3,4-dimethylcyclohexane-1-sulfonyl chloride with ammonia or an ammonia surrogate. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Table 1: Classical Sulfonamide Synthesis via Sulfonyl Chloride

Reactant 1 Reactant 2 Base Solvent Product

This method's primary limitation is the need to first prepare the sulfonyl chloride precursor, which often requires harsh conditions, such as reaction with chlorosulfonic acid or oxidation of a corresponding thiol in the presence of a chlorine source. mdpi.com

Alternative Sulfonylation Protocols

Modern synthetic chemistry has focused on developing milder and more efficient alternatives to the classical sulfonyl chloride method. thieme-connect.comorganic-chemistry.org These protocols often offer improved functional group tolerance and avoid the use of harsh reagents.

From Thiols: Thiols can be converted directly to sulfonamides through oxidative S-N coupling reactions. For instance, the reaction of 3,4-dimethylcyclohexane-1-thiol with an amine in the presence of an oxidant like N-chlorosuccinimide (NCS) or an iodine-based reagent can yield the desired sulfonamide. thieme-connect.comorganic-chemistry.org

From Sulfinate Salts: Sodium sulfinates can serve as precursors to sulfonamides. These can react with electrophilic nitrogen sources or undergo metal-catalyzed cross-coupling reactions with amines. researchgate.net For example, 3,4-dimethylcyclohexane-1-sulfinate could be coupled with an ammonia equivalent.

Using Sulfur Dioxide Surrogates: Gaseous sulfur dioxide can be challenging to handle in a laboratory setting. Bench-stable surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) have been developed. thieme-connect.comorganic-chemistry.org A palladium-catalyzed reaction of a 3,4-dimethylcyclohexyl halide, DABSO, and an amine could potentially form the target sulfonamide in a one-pot process. organic-chemistry.org

Electrochemical Synthesis: Recent advances have demonstrated the electrochemical synthesis of sulfonamides from thiols and amines, offering a reagent-free and environmentally friendly approach. chemistryworld.comacs.org

Table 2: Comparison of Modern Sulfonamide Synthesis Methods

Starting Material Key Reagents General Conditions Advantages
Thiol Amine, Oxidant (e.g., I₂O₅, NCS) Mild, often metal-free Avoids sulfonyl chlorides
Sulfinate Salt Amine, Metal Catalyst (e.g., Cu) Metal-catalyzed cross-coupling Good functional group tolerance
Aryl/Alkyl Halide DABSO, Amine, Pd-catalyst One-pot multicomponent reaction High efficiency and convergence

Stereoselective Introduction of the Cyclohexane Moiety

The name this compound does not specify the relative stereochemistry of the methyl groups (cis or trans) or the absolute stereochemistry. Achieving stereocontrol is a significant challenge in the synthesis of such substituted cyclohexanes.

A common strategy for accessing dimethylcyclohexane systems is the catalytic hydrogenation of the corresponding xylene isomer. For the 3,4-dimethyl substitution pattern, the starting material would be 1,2-dimethylbenzene (o-xylene). Hydrogenation over catalysts like rhodium, ruthenium, or platinum can yield a mixture of cis- and trans-1,2-dimethylcyclohexane. chemicalbook.com By analogy, hydrogenation of a 3,4-disubstituted aromatic precursor would provide the desired cyclohexane core. The ratio of cis to trans isomers is highly dependent on the catalyst, solvent, temperature, and pressure. For 1,2-dimethylcyclohexane, the trans isomer is generally more thermodynamically stable as both methyl groups can occupy equatorial positions. stereoelectronics.org

Asymmetric synthesis strategies can be employed to obtain enantiomerically pure products. This could involve:

Chiral Resolution: Synthesizing a racemic mixture of the cyclohexane precursor and separating the enantiomers using a chiral resolving agent.

Asymmetric Catalysis: Using a chiral catalyst for the hydrogenation or cyclization step to induce stereoselectivity. For example, zirconium-catalyzed reductive cyclization of dienes has been used to synthesize chiral diamino-dimethylcyclohexanes, which could then be converted to sulfonamides. acs.org

Organocatalysis: Organocatalytic domino reactions, such as Michael-Michael-addition sequences, can construct highly functionalized and stereochemically complex cyclohexane rings from simple acyclic precursors. nih.gov

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. acs.orgresearchgate.net While a specific MCR for this compound is not reported, hypothetical strategies can be proposed based on existing methodologies.

One potential approach could be a domino reaction that forms the cyclohexane ring and incorporates the sulfonyl group simultaneously. For example, a Diels-Alder reaction between a substituted diene and a dienophile containing a sulfonyl group could construct the ring system with some degree of stereocontrol.

Another strategy could involve a three-component reaction using a sulfonamide, an aldehyde, and an arylboronic acid, which has been shown to generate α-arylamines. organic-chemistry.org Adapting such a reaction to form the C-S bond or incorporate the cyclohexane moiety could be an area for future research. Ketenimine-sulfonamide conjugates have also been synthesized via multicomponent reactions, highlighting the potential for MCRs to create diverse sulfonamide-containing structures. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. Several modern sulfonamide synthesis methods align with these principles. mdpi.comrsc.orgresearchgate.net

Use of Greener Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. Modern protocols have been developed that proceed in more environmentally benign solvents like water, ethanol, or deep eutectic solvents. mdpi.comresearchgate.net For example, the synthesis of sulfonamides from sulfonyl chlorides and amines can be performed efficiently in water using sodium carbonate as the base. mdpi.com

Mechanochemistry: Solvent-free mechanochemical approaches, using ball-milling, have been developed for sulfonamide synthesis. rsc.org This method involves the tandem oxidation-chlorination of disulfides followed by amination in a one-pot, solvent-free process, significantly reducing waste. rsc.org

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents reduces waste and improves atom economy. Metal-catalyzed (e.g., Cu, Pd, Fe) and metal-free (e.g., photoredox) methods for S-N and C-S bond formation are central to modern green synthesis. thieme-connect.comorganic-chemistry.org

Electrosynthesis: As mentioned previously, electrochemical methods provide a reagent-free and mild way to conduct oxidative S-N coupling, avoiding the need for chemical oxidants and their byproducts. chemistryworld.com

Table 3: Green Chemistry Strategies for Sulfonamide Synthesis

Strategy Description Example Application Environmental Benefit
Aqueous Synthesis Using water as the reaction solvent. Reaction of sulfonyl chloride with an amine in water with Na₂CO₃. mdpi.com Eliminates toxic organic solvents, simplifies workup.
Mechanosynthesis Using mechanical force (ball-milling) to drive reactions without bulk solvent. One-pot synthesis from disulfides and amines. rsc.org Drastically reduces solvent waste, high efficiency.
Photoredox Catalysis Using visible light and a photocatalyst to enable reactions. Metal-free sulfonylation of phenylhydrazines with thiols. organic-chemistry.org Uses a renewable energy source, avoids harsh reagents.

| Electrosynthesis | Using electricity to drive oxidative coupling. | Direct synthesis from thiols and amines. chemistryworld.com | Avoids chemical oxidants, high atom economy. |

Comprehensive Search for Synthetic Methodologies of this compound Yields No Specific Results

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific information regarding the synthetic methodologies for the chemical compound this compound. Despite a broad search for scholarly articles, patents, and chemical database entries, no dedicated studies detailing the synthesis, comparative analysis of synthetic efficiencies, yields, or scalability for this particular compound could be located.

The search results did provide extensive information on general synthetic routes for the broader class of sulfonamides. These methods commonly involve the reaction of sulfonyl chlorides with primary or secondary amines, as well as alternative pathways starting from thiols or sulfonic acids, often employing various catalytic systems. However, none of the available resources provided specific examples, data, or experimental details pertaining to the synthesis of this compound.

Consequently, a comparative analysis of synthetic efficiencies, yields, and scalability, as requested, cannot be performed. The absence of specific data in the public domain for this compound prevents a scientifically accurate and detailed discussion on the merits and drawbacks of different potential synthetic strategies.

Therefore, this report cannot provide the requested in-depth article structured around the synthetic methodologies for this compound due to the current unavailability of relevant scientific literature. Further original research would be required to establish and optimize synthetic routes for this specific compound and to generate the data necessary for a comparative analysis.

Stereochemical Control and Enantioselective Synthesis of 3,4 Dimethylcyclohexane 1 Sulfonamide

Analysis of Stereoisomerism in 3,4-Dimethylcyclohexane-1-sulfonamide

The stereoisomerism of this compound is multifaceted, arising from both configurational isomerism at its chiral centers and conformational isomerism of the cyclohexane (B81311) backbone.

Chiral Centers and Diastereomeric Relationships

This compound possesses three chiral centers at carbons C1, C3, and C4. The presence of these three stereocenters gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers, and the relationships between non-enantiomeric stereoisomers are diastereomeric.

The relative orientation of the two methyl groups on the cyclohexane ring defines cis and trans diastereomers. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. basicmedicalkey.com Each of these diastereomeric forms can further exist as different stereoisomers depending on the orientation of the sulfonamide group at C1 relative to the methyl groups.

For instance, considering the relationship between the substituents at C3 and C4, we can have (3R,4R), (3S,4S), (3R,4S), and (3S,4R) configurations. The (3R,4R) and (3S,4S) isomers correspond to the trans configuration of the methyl groups, while the (3R,4S) and (3S,4R) isomers represent the cis configuration. The introduction of the sulfonamide group at C1, which is also a chiral center, further doubles the number of possible stereoisomers for each of these configurations.

Configuration at C3, C4 Relative Orientation of Methyl Groups Possible Configurations at C1 Relationship
(3R, 4R)trans(1R) and (1S)Enantiomeric pair with (1S, 3S, 4S) and (1R, 3S, 4S) respectively
(3S, 4S)trans(1S) and (1R)Enantiomeric pair with (1R, 3R, 4R) and (1S, 3R, 4R) respectively
(3R, 4S)cis(1R) and (1S)Enantiomeric pair with (1S, 3S, 4R) and (1R, 3S, 4R) respectively
(3S, 4R)cis(1S) and (1R)Enantiomeric pair with (1R, 3R, 4S) and (1S, 3R, 4S) respectively

Conformational Isomerism of the Cyclohexane Ring

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. pressbooks.pub The relative stability of the two possible chair conformations for a given stereoisomer is determined by the steric interactions of the substituents, particularly the 1,3-diaxial interactions. libretexts.orgopenstax.org Generally, conformations with bulkier groups in the equatorial position are more stable. lumenlearning.com

Isomer More Stable Chair Conformation Key Steric Interactions
cis-3,4-dimethylOne methyl equatorial, one axial; sulfonamide equatorial1,3-diaxial interactions involving the axial methyl group.
trans-3,4-dimethylBoth methyl groups equatorial; sulfonamide equatorialGauche interaction between the two equatorial methyl groups.

Diastereoselective Synthetic Pathways to this compound

The synthesis of a specific diastereomer of this compound requires careful control over the relative stereochemistry of the substituents.

Control of Relative Stereochemistry During Ring Formation

The relative stereochemistry of the two methyl groups can be established during the formation of the cyclohexane ring. For example, a Diels-Alder reaction between a diene and a dienophile containing the appropriate methyl substituents can lead to a cyclohexene precursor with a defined cis or trans relationship between the methyl groups. Subsequent reduction of the double bond would yield the desired 3,4-dimethylcyclohexane skeleton.

Another approach involves the catalytic hydrogenation of a substituted benzene (B151609) or cyclohexene derivative. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation, leading to a predominance of either the cis or trans isomer.

Influence of Substituent Orientation on Diastereoselectivity

Once the relative stereochemistry of the methyl groups is established in a 3,4-dimethylcyclohexane precursor, the introduction of the sulfonamide group at C1 must be controlled to achieve the desired diastereomer. The stereochemical outcome of the sulfonamidation reaction will be influenced by the existing stereochemistry of the ring.

For instance, if the sulfonamidation is achieved via the reaction of a sulfonyl chloride with an amine derived from a 3,4-dimethylcyclohexanone, the approach of the reagents will be dictated by steric hindrance. The existing methyl groups will direct the incoming nucleophile to the less hindered face of the molecule, leading to the preferential formation of one diastereomer. The conformational bias of the cyclohexane ring plays a crucial role here, as the reactive intermediate will adopt the most stable conformation, and this will in turn influence the trajectory of the incoming reagents.

Enantioselective Approaches for Chiral this compound

The synthesis of a single enantiomer of this compound requires an enantioselective synthetic strategy. acs.orgacs.org This can be achieved through several methods:

Chiral Resolution: A racemic mixture of a key intermediate or the final product can be separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.

Chiral Auxiliary: A chiral auxiliary can be attached to the starting material to direct the stereochemical course of the reaction. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. nih.gov For example, an enantioselective hydrogenation of a suitable cyclohexene precursor using a chiral metal catalyst could establish the stereochemistry of the methyl groups in an enantiomerically enriched fashion. nih.gov Organocatalytic methods have also emerged as powerful tools for the asymmetric synthesis of complex cyclic systems. nih.gov

Recent advancements in enantioselective photocatalysis also offer promising avenues for the construction of chiral cyclic compounds. mdpi.com These methods could potentially be adapted for the synthesis of enantiomerically pure precursors to this compound.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalysis)

Asymmetric catalysis utilizes chiral catalysts to transform prochiral substrates into chiral products with high enantioselectivity. This approach avoids the need for stoichiometric amounts of chiral reagents, making it an efficient and atom-economical strategy.

Organocatalysis : Chiral organic molecules, such as proline derivatives, can catalyze key bond-forming reactions. For instance, an asymmetric Michael addition to a cyclohexenone precursor could establish the initial stereocenter, which then directs the subsequent methylation steps. Catalysts like diphenylprolinol TMS ether have been successful in cascade reactions for synthesizing other complex sulfur-containing heterocycles with high enantioselectivity nih.govfigshare.com.

Metal-Catalysis : Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. Reactions such as asymmetric hydrogenation or allylic alkylation on a suitable unsaturated precursor of the cyclohexane ring can set the desired stereochemistry. The choice of metal (e.g., Palladium, Rhodium, Iridium) and the design of the chiral ligand are critical for achieving high yields and enantiomeric excess (ee).

Table 1: Hypothetical Asymmetric Catalytic Approaches to a 3,4-Dimethylcyclohexane Precursor

Catalyst Type Reaction Potential Catalyst/Ligand Expected Enantiomeric Excess (ee)
Organocatalysis Asymmetric Michael Addition Chiral Proline Derivative 85-95%
Metal-Catalysis Asymmetric Hydrogenation Rh(I)-BINAP >98%

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary directs the stereochemical outcome of subsequent reactions by creating a diastereomeric intermediate that favors attack from one direction due to steric hindrance. After the desired stereocenters are created, the auxiliary is cleaved and can often be recovered.

Enantiopure sulfinamides, such as tert-butanesulfinamide, are widely used as chiral auxiliaries for the asymmetric synthesis of amines and related compounds nih.govyale.edu. A similar approach could be envisioned where a chiral auxiliary is attached to a precursor molecule to control the diastereoselective reduction of a ketone or the addition of methyl groups. The use of quinine as a chiral auxiliary has also been demonstrated for the asymmetric synthesis of various sulfinamides in good yields and excellent enantioselectivity nih.gov.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture (a 1:1 mixture of enantiomers). It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

This process is governed by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers. A high selectivity factor is necessary for efficient separation. Organocatalysis-based dynamic kinetic resolution (DKR) has emerged as a powerful strategy, combining the resolution process with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of a single enantiomer mdpi.com. For this compound, a chiral catalyst could selectively acylate or derivatize one enantiomer, allowing for the separation of the modified and unmodified forms. Recent studies have demonstrated the kinetic resolution of racemic sulfinamides through reactions with alcohols under organocatalysis, affording both enantioenriched sulfinamides and sulfinate esters nih.govresearchgate.net.

Conformational Analysis of this compound and Related Derivatives

The biological activity and physical properties of cyclic molecules are heavily influenced by their three-dimensional shape. The conformational analysis of this compound involves understanding the preferred orientation of the substituents on the cyclohexane ring and the rotational preferences of the sulfonamide group.

Preferred Ring Conformations and Chair-Chair Interconversions

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. Through a process called "ring flipping," one chair conformation can interconvert into another. In substituted cyclohexanes, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Substituents generally prefer the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions—repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring pressbooks.pub. The stability of the conformers of this compound depends on the relative stereochemistry (cis or trans) of the substituents.

Trans Isomers : In trans-1,4-disubstituted cyclohexanes, the most stable conformation has both substituents in equatorial positions. A similar analysis would apply to the 3,4-dimethyl isomers, where the lowest energy conformer would maximize the number of bulky groups in equatorial positions.

Cis Isomers : For cis-1,3-disubstituted cyclohexanes, the most stable conformer also places both groups in equatorial positions libretexts.orglibretexts.org. In cis-3,4-dimethylcyclohexane-1-sulfonamide, one methyl group and the sulfonamide group would compete for equatorial positioning, leading to a mixture of conformers at equilibrium.

The relative energy of the conformers can be estimated using A-values, which quantify the energetic cost of placing a substituent in an axial position.

Table 2: Steric Strain (A-Values) for Axial Substituents

Substituent A-Value (kJ/mol)
Methyl (-CH₃) 7.6

Based on these values, the conformer that places the larger sulfonamide group in an equatorial position would be significantly favored at equilibrium.

Rotational Barriers and Conformational Preferences of the Sulfonamide Group

Rotation around the sulfur-nitrogen (S-N) bond in sulfonamides is often restricted. This is due to the partial double-bond character arising from the interaction between the nitrogen lone pair and the sulfur d-orbitals researchgate.net. This restricted rotation can lead to distinct rotational isomers (rotamers).

The rotational energy barrier can be significant, with values reported between 62–71 kJ/mol for certain N,N-disubstituted sulfonamides researchgate.net. For a primary sulfonamide like this compound, the barrier would be lower but still influential. The preferred conformation typically orients the N-H bonds to minimize steric clashes with the bulky sulfonyl oxygens and the adjacent cyclohexane ring. In many sulfonamides, the amino group lies perpendicular to the plane of the attached ring structure, with the hydrogens eclipsing the oxygen atoms nih.gov.

Influence of Intramolecular Interactions on Conformation

The final conformational preference is a balance of various intramolecular forces.

Steric Hindrance : The primary factor governing the conformation of the cyclohexane ring is the avoidance of 1,3-diaxial interactions pressbooks.pub. The orientation of the sulfonamide group will also be influenced by steric clashes with the adjacent methyl groups, especially if one of them is in an axial position.

Hydrogen Bonding : Intramolecular hydrogen bonds can significantly stabilize certain conformations. While less common in simple aliphatic systems, it is possible for one of the N-H protons of the sulfonamide group to interact with a nearby oxygen atom of the same group or another acceptor site within the molecule under specific geometric constraints sdu.dk. Such interactions can lock the sulfonamide group into a specific orientation.

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation of 3,4 Dimethylcyclohexane 1 Sulfonamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 3,4-Dimethylcyclohexane-1-sulfonamide in solution. By analyzing various NMR parameters, the relative stereochemistry, connectivity, and conformational preferences of the molecule can be established.

The relative stereochemistry of the substituents on the cyclohexane (B81311) ring can be determined by analyzing the proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In a stable chair conformation, the distinction between axial (ax) and equatorial (eq) protons is clear. oup.comrubingroup.org

Axial-Axial Coupling (³Jₐₐ): Protons in a 1,2-diaxial relationship exhibit a large coupling constant, typically in the range of 7–12 Hz, due to their ~180° dihedral angle. rubingroup.org

Axial-Equatorial (³Jₐₑ) and Equatorial-Equatorial (³Jₑₑ) Couplings: These interactions have smaller coupling constants, generally between 2–5 Hz, corresponding to their ~60° dihedral angles. rubingroup.org

By examining the multiplicity and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (attached to the sulfonamide group) and the protons at C3 and C4 (attached to the methyl groups), the orientation of these substituents can be deduced. For example, a large coupling constant for the C1 proton would indicate it is in an axial position, thus placing the sulfonamide group in an equatorial position. This analysis allows for the differentiation between cis and trans isomers and their preferred conformations.

Table 1: Typical Proton-Proton Coupling Constants in Cyclohexane Rings

Coupling Type Dihedral Angle (approx.) Typical J-value (Hz)
Axial-Axial (³Jₐₐ) 180° 7 - 12
Axial-Equatorial (³Jₐₑ) 60° 2 - 5
Equatorial-Equatorial (³Jₑₑ) 60° 2 - 5

¹³C NMR spectroscopy provides crucial information about the carbon framework and the stereochemical environment. The chemical shift of each carbon atom in the cyclohexane ring is highly sensitive to the orientation of the substituents.

A key diagnostic tool is the gamma-gauche effect. An axial substituent introduces steric compression on the gamma carbons (C3 and C5 relative to a substituent at C1), causing a characteristic upfield shift (to a lower ppm value) of 5-7 ppm for these carbons compared to an isomer with an equatorial substituent. acs.org Similarly, the chemical shift of the methyl carbons can distinguish between axial and equatorial orientations. An axial methyl group typically resonates at a higher field (e.g., 10-19 ppm) than an equatorial methyl group (e.g., 27-36 ppm) due to these 1,3-diaxial steric interactions. acs.org This allows for confident assignment of the methyl groups' relative stereochemistry.

Table 2: Expected ¹³C NMR Chemical Shift Trends for Substituents on a Cyclohexane Ring

Substituent Position Effect on Ring Carbons (γ-position) Typical Methyl Carbon (CH₃) Shift (ppm)
Equatorial No significant shielding ~27 - 36
Axial Shielded (Upfield shift) ~10 - 19

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the connectivity of the protons around the cyclohexane ring, confirming the proton network from H1 through H6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the definitive assignment of the ¹³C chemical shifts for each protonated carbon in the ring and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining through-space proximity of protons, regardless of their bonding connectivity. slideshare.net Strong NOE correlations are observed between protons that are close in space (< 5 Å). For stereochemical assignment, NOESY can confirm 1,3-diaxial relationships. For example, a strong NOE between an axial methyl group and the axial protons two carbons away provides definitive proof of its axial orientation and the relative stereochemistry. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of functional groups and offers insights into the molecule's conformational state. ksu.edu.sa

Functional Group Identification: The presence of the sulfonamide group is clearly identified by its characteristic vibrational modes.

S=O Stretching: Two strong absorption bands are expected for the sulfonyl group: an asymmetric stretch typically found in the 1350–1300 cm⁻¹ region and a symmetric stretch in the 1160–1140 cm⁻¹ region. researchgate.net

N-H Stretching: For the primary sulfonamide (-SO₂NH₂), two N-H stretching bands are expected around 3350 and 3250 cm⁻¹.

S-N Stretching: The S-N stretch appears in the 950-900 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3350 - 3250
C-H (Alkyl) Stretching 3000 - 2850
S=O (Sulfonyl) Asymmetric Stretching 1350 - 1300
S=O (Sulfonyl) Symmetric Stretching 1160 - 1140
S-N (Sulfonamide) Stretching 950 - 900

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and aiding in structural elucidation through fragmentation analysis.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, typically with an accuracy of less than 5 ppm. measurlabs.com This allows for the unambiguous determination of the molecular formula (C₈H₁₇NO₂S for this compound), distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis: In techniques like electron impact (EI) or collision-induced dissociation (CID) tandem mass spectrometry, the molecule is fragmented in a reproducible manner. benthamdirect.comingentaconnect.com The fragmentation pattern of sulfonamides is well-studied. researchgate.netnih.gov Common fragmentation pathways for this compound would likely include:

Cleavage of the C-S bond, leading to the loss of the SO₂NH₂ radical.

Cleavage of the S-N bond.

A characteristic loss of sulfur dioxide (SO₂), a rearrangement process often seen in sulfonamides. nih.govresearchgate.net

Loss of methyl or ethyl groups from the cyclohexane ring.

Analysis of these fragment ions helps to confirm the presence of the sulfonamide group and the dimethylcyclohexane core.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including both relative and absolute stereochemistry. nih.gov Provided that a suitable single crystal of an enantiomerically pure isomer can be grown, this technique provides a definitive 3D model of the molecule as it exists in the solid state. nih.gov

Solid-State Conformation: The analysis directly reveals the conformation of the cyclohexane ring (confirming the expected chair form) and the precise bond lengths, bond angles, and torsional angles of the molecule.

Relative Stereochemistry: It provides an indisputable assignment of the relative positions of the sulfonamide and the two methyl groups, confirming whether the isomer is cis or trans and whether the substituents occupy axial or equatorial positions.

Absolute Stereochemistry: For a chiral, enantiopure compound, analysis of anomalous dispersion effects allows for the determination of the absolute configuration (R/S) at each stereocenter. researchgate.neted.ac.uk This is typically reported via the Flack parameter, which should be close to zero for the correct absolute structure. ed.ac.uk This technique is the only one that can definitively distinguish between the two enantiomers of a given diastereomer.

Chiral Chromatography Techniques (e.g., HPLC, GC) for Enantiomeric Purity Determination

The separation of stereoisomers of this compound is complicated by the presence of three chiral centers at positions 1, 3, and 4 of the cyclohexane ring. This gives rise to a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. The separation of these diastereomeric pairs can often be achieved on standard achiral stationary phases, but the resolution of the enantiomers within each pair necessitates the use of a chiral environment. wvu.edu Chiral chromatography provides this environment through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for chiral separations due to the availability of a broad range of CSPs. nih.gov For sulfonamides and cyclic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. abo.fielte.hu These CSPs, often coated or immobilized on a silica (B1680970) support, provide a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential interaction and subsequent separation of enantiomers.

The development of a successful chiral HPLC method for this compound would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different mobile phases. abo.fi Normal-phase (using hexane/alcohol mixtures) and polar organic modes are often the first choice for these types of compounds. elte.hu The addition of small amounts of additives to the mobile phase can significantly influence the separation. abo.fi

Below is a hypothetical data table illustrating the potential separation of the stereoisomers of this compound on a chiral HPLC system. The retention times (t_R), resolution (R_s), and selectivity (α) are indicative of a successful separation.

Stereoisomer PairColumnMobile PhaseFlow Rate (mL/min)t_R1 (min)t_R2 (min)R_sα
Enantiomeric Pair 1Chiralpak IAHexane:Isopropanol (90:10)1.08.59.82.11.15
Enantiomeric Pair 2Chiralcel OD-HHexane:Ethanol (85:15)0.812.314.12.51.18
Enantiomeric Pair 3Chiralpak AD-HMethanol with 0.1% DEA0.57.28.11.91.12
Enantiomeric Pair 4Lux Cellulose-2Acetonitrile with 0.1% TFA1.210.111.52.31.14

This is a hypothetical table created for illustrative purposes.

Gas Chromatography (GC) can also be a powerful tool for chiral separations, particularly for volatile and thermally stable compounds. gcms.cz For a molecule like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclodextrin-based CSPs have chiral cavities that can include one enantiomer more favorably than the other, leading to separation.

The selection of the appropriate cyclodextrin derivative (e.g., β-cyclodextrin) and the operating conditions (temperature program, carrier gas flow rate) are critical for achieving enantiomeric resolution. gcms.cz

The following table provides a hypothetical example of a chiral GC method for the analysis of a derivatized form of this compound.

Enantiomeric PairColumnCarrier GasTemperature Programt_R1 (min)t_R2 (min)R_sα
Derivatized Pair 1Rt-βDEXsmHelium100°C (2 min) to 180°C at 5°C/min15.215.82.01.04
Derivatized Pair 2Chiraldex G-TAHydrogen120°C (1 min) to 190°C at 3°C/min18.118.92.21.05

This is a hypothetical table created for illustrative purposes.

The determination of enantiomeric purity is a quantitative assessment of the presence of one enantiomer in excess of the other. Once a chiral separation method is developed and validated, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are crucial parameters that must be established during method validation to ensure the accuracy of the purity assessment. nih.gov

Computational Chemistry and Theoretical Investigations of 3,4 Dimethylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3,4-Dimethylcyclohexane-1-sulfonamide, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure and predict its energetic properties with high accuracy.

DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in studying organic molecules containing sulfur. nih.gov Basis sets such as 6-311++G(d,p) are typically used to provide a flexible description of the electron distribution, which is crucial for molecules with heteroatoms like sulfur and oxygen. researchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

For this compound, this process would be performed for all possible stereoisomers, primarily the cis and trans configurations arising from the relative positions of the two methyl groups on the cyclohexane (B81311) ring. Furthermore, for each stereoisomer, different conformations must be considered, especially the stable chair forms of the cyclohexane ring. The key objective is to locate the structures corresponding to minima on the potential energy surface. muni.cz

The calculations would reveal that the most stable conformations are those that minimize steric hindrance. Specifically, substituents on a cyclohexane ring are generally more stable in equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org Therefore, the global minimum energy structure is expected to be the trans-isomer with both methyl groups and the sulfonamide group in equatorial positions.

A table of representative calculated geometric parameters for the lowest energy conformer would be generated, providing insights into the molecule's structure.

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of trans-3,4-Dimethylcyclohexane-1-sulfonamide (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length S=O (avg) ~1.45 Å
S-N ~1.65 Å
S-C ~1.80 Å
C-C (ring avg) ~1.54 Å
Bond Angle O=S=O ~120°
O=S=N ~108°
C-S-N ~105°
C-C-C (ring avg) ~111°

Note: These are typical values for sulfonamides and cyclohexanes and serve as an illustration of expected computational results.

Following geometry optimization, a vibrational frequency analysis is performed on each stationary point found. This calculation serves two main purposes:

Characterization of Stationary Points : It confirms that an optimized structure is a true energy minimum. A stable equilibrium structure will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state (a saddle point on the potential energy surface).

Prediction of Spectroscopic and Thermodynamic Data : The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be used to predict its infrared (IR) spectrum. Key vibrational bands for this compound would include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretch of the sulfonamide group, and various C-H and C-C stretching and bending modes of the dimethylcyclohexane moiety. mdpi.com

From the vibrational analysis, various thermodynamic properties can be calculated using statistical mechanics principles. These properties are crucial for understanding the molecule's stability and reactivity under different conditions.

Table 2: Illustrative Calculated Thermodynamic Properties at 298.15 K

Property Symbol Illustrative Value
Zero-Point Vibrational Energy ZPVE ~160 kcal/mol
Thermal Enthalpy H ~170 kcal/mol
Gibbs Free Energy G ~130 kcal/mol
Entropy S ~110 cal/mol·K

Note: These values are hypothetical and represent the type of data generated from frequency calculations.

Conformational Search and Potential Energy Surface Mapping

Due to the flexibility of the cyclohexane ring and the rotatable bonds associated with the sulfonamide group, this compound can exist in numerous conformations. A comprehensive conformational search is necessary to map out the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. wikipedia.orgslideshare.net

A systematic or stochastic conformational search would be conducted to identify all low-energy conformers (local minima) and the single lowest-energy conformer (the global minimum). For this molecule, the primary conformational variables are the chair and boat forms of the cyclohexane ring and the relative orientations (axial or equatorial) of the three substituents.

The chair conformation is significantly more stable than the boat or twist-boat forms. pressbooks.pub The conformational analysis would focus on the various chair conformations of the cis and trans isomers.

trans-1,3-dimethylcyclohexane analogue : The diequatorial (e,e) conformer is the most stable. The diaxial (a,a) conformer is significantly less stable due to severe 1,3-diaxial steric strain. libretexts.org

cis-1,3-dimethylcyclohexane analogue : This isomer exists as a pair of rapidly interconverting conformers, each with one axial and one equatorial methyl group (a,e and e,a), which are equivalent in energy. libretexts.org

The sulfonamide group at position 1 would also prefer an equatorial orientation to minimize its own steric interactions. The analysis would quantify the relative energies of all these stable conformers.

Table 3: Illustrative Relative Energies of Key Conformers

Isomer Substituent Positions (1-SO₂NH₂, 3-CH₃, 4-CH₃) Conformation Relative Energy (kcal/mol)
trans e, e, e Chair 0.00 (Global Minimum)
trans a, a, a Chair > 5.0
cis e, a, e Chair ~1.8
cis e, e, a Chair ~1.8

Note: Energy values are illustrative, based on typical A-values for substituents on a cyclohexane ring.

The potential energy surface also reveals the energy barriers that separate different conformers. The most significant barrier for this molecule is the energy required for the cyclohexane ring to "flip" from one chair conformation to another. This process proceeds through a high-energy half-chair transition state. pressbooks.pub Computational methods can locate this transition state on the PES and calculate its energy, thereby determining the activation energy for the ring-flip. This energy barrier is typically around 10-11 kcal/mol for cyclohexane and its derivatives.

Table 4: Illustrative Energy Barrier for Ring Interconversion

Process Transition State Calculated Barrier (kcal/mol)
Chair → Inverted Chair Half-Chair ~10.5

Note: This is a typical value for cyclohexane ring inversion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While quantum chemical calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the molecule, often in the presence of an explicit solvent like water, to generate a trajectory that describes how the molecule's position and conformation evolve.

For this compound, an MD simulation would reveal:

Conformational Sampling : The simulation would show the molecule exploring its conformational space, including transitions between different low-energy states. The frequency and duration of residence in each conformational state can be analyzed to determine their relative populations at a given temperature, which can then be compared to the relative energies predicted by quantum calculations.

Solvent Effects : Running the simulation in a solvent provides a more realistic model of the molecule's behavior in solution. Solvent molecules can influence conformational preferences through hydrogen bonding (e.g., with the sulfonamide group) and other intermolecular interactions.

Timescales of Motion : MD simulations can reveal the timescales of conformational changes, such as the rate of ring-flipping and the rotation of the sulfonamide group, providing a complete picture of the molecule's flexibility.

Analysis of the MD trajectory would confirm that the diequatorial chair conformer of the trans-isomer is the most populated state in solution, validating the findings from the static PES mapping.

Electronic Properties Analysis

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and intermolecular interactions. Computational methods such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to dissect these characteristics.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing the structure and reactivity of molecules. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant parameter for determining molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.govnih.gov In computational studies of various sulfonamide derivatives, this energy gap is calculated to explore electronic structure and stability. researchgate.net For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO to predict its reactivity. The HOMO is expected to be localized on the electron-rich sulfonamide group, particularly the nitrogen and oxygen atoms, while the LUMO distribution would indicate potential sites for nucleophilic attack. The energy gap provides a quantitative measure of the molecule's stability.

Table 1: Representative FMO Properties based on Theoretical Calculations

Parameter Energy (eV) Description
EHOMO -6.5 to -8.5 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -0.5 to 1.5 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 6.0 to 10.0 | Indicates molecular stability and chemical reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified.

Table 2: Predicted NBO Analysis for Key Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O) σ* (S-N) High Lone Pair → Antibonding
LP (N) σ* (S-O) Moderate Lone Pair → Antibonding
σ (C-H) σ* (C-C) Low Sigma → Antibonding

Note: E(2) values represent the stabilization energy associated with the delocalization from a donor to an acceptor orbital.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govbhu.ac.in The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, while green areas represent neutral potential. nih.gov

In the case of this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the sulfonamide group due to their high electronegativity and the presence of lone pairs. The nitrogen atom would also exhibit a region of negative potential. The most positive potential would be found around the hydrogen atom attached to the sulfonamide nitrogen (N-H), making it a likely site for hydrogen bonding and interaction with nucleophiles. The hydrocarbon framework of the 3,4-dimethylcyclohexane ring would generally show a neutral potential (green). Such analysis is crucial for understanding intermolecular interactions. mdpi.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is essential for structure elucidation and characterization. Methods based on Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts and IR vibrational frequencies. researchgate.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions is often high, with deviations from experimental values typically being small. d-nb.infonih.gov Predicted shifts for the methyl protons and the protons on the cyclohexane ring would fall in the aliphatic region, while the N-H proton of the sulfonamide group would appear further downfield. Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbons, the cyclohexane ring carbons, and the carbon atom bonded to the sulfonyl group.

Theoretical calculations can also predict the infrared (IR) spectrum by determining the vibrational frequencies of the molecule's functional groups. For this compound, key predicted vibrational frequencies would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, the N-H stretching frequency, and the various C-H stretching and bending modes of the aliphatic ring and methyl groups. researchgate.net Comparing these predicted spectra with experimental data helps confirm the molecular structure. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH3 0.8 - 1.2 15 - 25
-CH2- (cyclohexane) 1.2 - 1.9 25 - 40
-CH- (cyclohexane) 1.5 - 2.5 30 - 50
-CH-SO2 2.8 - 3.5 55 - 65

Note: These are estimated ranges based on typical values for similar structural motifs.

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretching 3250 - 3350
C-H (aliphatic) Stretching 2850 - 3000
S=O Asymmetric Stretching 1320 - 1360
S=O Symmetric Stretching 1140 - 1180

Reactivity Profiles and Mechanistic Pathways of 3,4 Dimethylcyclohexane 1 Sulfonamide and Its Derivatives

Nucleophilic Reactions Involving the Sulfonamide Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the sulfonamide group in 3,4-Dimethylcyclohexane-1-sulfonamide is nucleophilic and can undergo reactions such as alkylation and acylation. These reactions typically proceed via deprotonation of the sulfonamide nitrogen by a suitable base to form a more nucleophilic sulfonamidate anion.

Alkylation: The sulfonamidate anion can react with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylated sulfonamides. The choice of base and solvent is crucial for the success of these reactions. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction of N-methyl p-tolylsulfonamide with an N-acylbenzotriazole in the presence of NaH proceeds at room temperature.

Acylation: Similarly, acylation of the sulfonamide nitrogen can be achieved by treating the sulfonamidate anion with acylating agents like acyl chlorides or anhydrides. This reaction leads to the formation of N-acylsulfonamides. N-acylsulfonamides can be prepared by the reaction of sulfonamides with N-acylbenzotriazoles in the presence of NaH.

The stereochemistry of the 3,4-dimethyl-substituted cyclohexane (B81311) ring can influence the approach of the electrophile, potentially leading to diastereomeric products if the N-substituent is chiral.

Reaction TypeReagentsProduct
Alkylation1. Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl-3,4-dimethylcyclohexane-1-sulfonamide
Acylation1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl)N-Acyl-3,4-dimethylcyclohexane-1-sulfonamide

Electrophilic Activation and Substitution Reactions on the Cyclohexane Ring

Direct electrophilic substitution on a saturated cyclohexane ring, such as in this compound, is not a feasible reaction pathway under normal conditions. Saturated alkanes are generally unreactive towards electrophiles due to the absence of pi-electrons.

Modern synthetic methods, however, allow for the functionalization of C-H bonds in alkanes through transition metal-catalyzed reactions. This approach, known as C-H activation or C-H functionalization, can be directed by a nearby functional group. In principle, the sulfonamide group could act as a directing group to functionalize specific C-H bonds on the cyclohexane ring. These reactions are not electrophilic substitutions in the classical sense but represent a modern alternative for achieving similar transformations. The regioselectivity of such a reaction would be determined by the position of the sulfonamide group and the stereochemistry of the dimethyl substituents.

Reactions Involving the Sulfonyl Group (e.g., Reductions, Eliminations)

The sulfonyl group of this compound is relatively stable but can undergo specific transformations.

Reductions: The sulfonyl group can be reduced under harsh conditions. For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the corresponding thiol. Reductive cleavage of the C-S and N-S bonds can also be achieved using reagents like magnesium in methanol.

Eliminations: If a suitable leaving group is present on the carbon atom beta to the sulfonyl group, an elimination reaction can occur. In the case of this compound itself, this is not a likely pathway. However, derivatives with a leaving group at the 2-position could undergo base-induced elimination to form a cyclohexene. The stereochemistry of the cyclohexane ring would play a crucial role in this reaction, as an anti-periplanar arrangement of the hydrogen and the leaving group is typically required for an E2 elimination mechanism.

Intramolecular Cyclization and Rearrangement Pathways

For this compound to undergo intramolecular cyclization or rearrangement, it would first need to be functionalized with a reactive group. For instance, an N-alkylated derivative with a terminal double bond could potentially undergo intramolecular cyclization.

Transition metal-catalyzed intramolecular reactions of unsaturated sulfonamides are known. For example, copper-catalyzed intramolecular reactions of olefinic primary sulfonamides can lead to the formation of cyclic sulfonamides. Similarly, cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides has been reported.

Catalytic Transformations Using this compound as a Substrate

Brønsted acids can catalyze various reactions of sulfonamides. For instance, a Brønsted acid can promote the N-dealkylation of N-alkylsulfonamides. They can also catalyze the addition of sulfonamides to alkenes in a hydroamination reaction. A Brønsted acid-catalyzed three-component synthesis of α-substituted sulfonamides has been developed.

In the context of this compound, one could envision its Brønsted acid-catalyzed addition to an alkene to form an N-alkylated derivative. The efficiency and regioselectivity of such a reaction would depend on the specific alkene and reaction conditions.

As mentioned in section 6.2, transition metal catalysis can be employed for the C-H functionalization of the cyclohexane ring. A variety of transition metals, including palladium, rhodium, and ruthenium, are known to catalyze such reactions. The sulfonamide group could potentially direct the catalyst to a specific C-H bond, leading to its functionalization.

Furthermore, transition metal catalysts are widely used for cross-coupling reactions. If this compound were converted to a derivative containing a halide, it could participate in cross-coupling reactions to form C-C or C-heteroatom bonds.

Mechanistic Elucidation Studies (e.g., Kinetic Isotope Effects, Hammett Plots)

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.org A common application is the substitution of hydrogen (H) with deuterium (B1214612) (D). The ratio of the rate constants (kH/kD) can reveal whether a specific C-H bond (or N-H, S-H, etc.) is broken in the rate-determining step of a reaction. libretexts.org

For reactions involving sulfonamides, KIEs can be instrumental. For example, in the sulfonation of aromatic compounds, a reaction relevant to the synthesis of aryl sulfonamides, the magnitude of the KIE can help distinguish between different mechanisms. A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-limiting step. A smaller or secondary KIE (kH/kD ≈ 1) suggests that the C-H bond cleavage occurs after the rate-determining step or that the hybridization of the carbon atom changes during the reaction. libretexts.org

Studies on the sulfonation of benzene (B151609) and its derivatives have shown varying KIEs depending on the sulfonating agent and reaction conditions, indicating shifts in the rate-determining step. researchgate.netresearchgate.netrsc.org For instance, the sulfonation of benzene with sulfur trioxide in different solvents shows small KIEs, suggesting that the initial attack of the electrophile is rate-limiting, not the subsequent proton loss. researchgate.netrsc.org

While direct KIE data for this compound is not available, the following table presents representative KIE values for related sulfonation reactions, illustrating the type of data obtained from such studies.

ReactionSolventTemperature (°C)kH/kDReference
Sulfonation of Benzene with SO3Trichlorofluoromethane-351.23 ± 0.08 rsc.org
Sulfonation of Benzene with SO3Nitromethane201.34 ± 0.08 rsc.org
Sulfonation of Benzene with Chlorosulfuric AcidNitromethane251.7 ± 0.1 researchgate.net
Sulfonation of Benzene with Chlorosulfuric AcidDichloromethane01.5 ± 0.1 researchgate.net

Hammett Plots:

Hammett plots are another valuable tool for elucidating reaction mechanisms, particularly for reactions involving aromatic compounds. This method examines the effect of substituting a hydrogen atom on the aromatic ring with various electron-donating or electron-withdrawing groups on the reaction rate. By plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, known as the reaction constant (ρ, rho), provides information about the charge distribution in the transition state.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the reactants. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or a decrease in negative charge) in the transition state.

In the context of reactions involving sulfonamides, Hammett plots can be used to study the mechanism of their synthesis or subsequent reactions. For example, in the reaction of N-chloroarenesulphonamides with sulfides, a study of substituted arenesulphonamides yielded a positive ρ value, indicating that electron-withdrawing groups on the aryl ring of the sulfonamide increase the reactivity. rsc.org This is consistent with a mechanism where the sulfonamide nitrogen acts as a nucleophile, and electron-withdrawing groups enhance its electrophilicity. Conversely, for the reaction of substituted thioanisoles with N-chloro-p-toluenesulfonamide, a large negative ρ value was observed, indicating that electron-donating groups on the sulfide (B99878) enhance its nucleophilicity and accelerate the reaction. rsc.org

A study on N-(substituted aryl)-p-toluenesulfonamides demonstrated a correlation between the sulfonamide proton chemical shift in NMR and Hammett substituent constants, providing insights into the electronic effects transmitted through the sulfonamide linkage. uark.edu

The table below provides examples of Hammett reaction constants for reactions involving sulfonamides and related compounds.

ReactionSubstituent onρ (rho) ValueInterpretationReference
Reaction of Methyl Phenyl Sulfide with YC6H4SO2NHClAryl ring of the N-chlorosulfonamide (Y)+1.76Buildup of negative charge in the transition state at the sulfonamide moiety. rsc.org
Reaction of XC6H4SMe with TsNHClAryl ring of the sulfide (X)-4.25Buildup of positive charge in the transition state at the sulfide moiety. rsc.org
Reaction of XC6H4SMe with TsNCl2Aryl ring of the sulfide (X)-3.56Buildup of positive charge in the transition state at the sulfide moiety. rsc.org

By applying these principles, researchers can infer the mechanistic details of reactions involving this compound, such as nucleophilic substitution at the sulfur atom or reactions involving the sulfonamide N-H bond.

Derivatization Strategies and Analogue Synthesis Based on the 3,4 Dimethylcyclohexane 1 Sulfonamide Scaffold

Modification of the Sulfonamide Nitrogen (N-Substitution)

Modification of the sulfonamide nitrogen is a primary strategy to introduce structural diversity and modulate the physicochemical properties of the 3,4-dimethylcyclohexane-1-sulfonamide core. Common N-substitution reactions include alkylation, arylation, and acylation.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. One common approach involves the reaction of the parent sulfonamide with alkyl halides in the presence of a base. A more contemporary and efficient method is the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as iron(II) chloride, producing water as the only byproduct. ionike.com Another approach involves the use of trichloroacetimidates as alkylating agents, which can react with sulfonamides in refluxing toluene. organic-chemistry.org

Reductive Amination: Reductive amination offers a powerful and reliable method for N-alkylation, particularly for synthesizing secondary and tertiary amines from primary sulfonamides. wikipedia.orgmasterorganicchemistry.com This one- or two-step procedure involves the condensation of the sulfonamide with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing the iminium ion over the carbonyl precursor. harvard.educommonorganicchemistry.com

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

Method Alkylating Agent Catalyst/Reagent Solvent Conditions Ref
Borrowing Hydrogen Benzylic Alcohols FeCl2 / K2CO3 - High Temperature ionike.com
Trichloroacetimidate Alkylation Trichloroacetimidates - Toluene Reflux organic-chemistry.org
Reductive Amination Aldehydes/Ketones NaBH3CN Methanol pH 6-7 harvard.edu
Reductive Amination Aldehydes/Ketones NaBH(OAc)3 Dichloroethane (DCE) Acetic Acid harvard.educommonorganicchemistry.com

N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed N-arylation with arylboronic acids is a well-established method. organic-chemistry.org Palladium-catalyzed cross-coupling of sulfonamides with aryl bromides and chlorides also provides a general and high-yielding route to N-arylsulfonamides. organic-chemistry.org A transition-metal-free approach involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride. nih.gov

Functionalization of the Cyclohexane (B81311) Ring (e.g., Oxidation, Halogenation, Methylation)

Oxidation: The saturated cyclohexane ring can be a target for oxidative functionalization to introduce hydroxyl or carbonyl groups. This would likely require the use of strong oxidizing agents and careful control of reaction conditions to achieve selectivity, given the presence of multiple secondary and tertiary C-H bonds.

Halogenation: Radical halogenation could introduce chloro, bromo, or iodo substituents onto the cyclohexane ring. The regioselectivity of this reaction would be influenced by the relative stability of the resulting carbon radicals, with tertiary positions being generally more reactive.

Methylation: Further methylation of the cyclohexane ring is synthetically challenging but could potentially be achieved through multi-step sequences involving the introduction of a functional group handle followed by the addition of a methyl group via organometallic reagents.

Introduction of Heterocyclic Moieties onto the Sulfonamide or Cyclohexane Framework

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. nih.govresearchgate.net

Attachment to the Sulfonamide Nitrogen: Heterocyclic moieties can be directly linked to the sulfonamide nitrogen via N-alkylation or N-arylation reactions, as described in section 7.1, using appropriate heterocyclic halides or boronic acids. For example, a "libraries from libraries" approach has been used to synthesize sulfonamides linked to heterocycles like piperazine, thiourea, and guanidine. nih.gov

Attachment to the Cyclohexane Ring: Introducing a heterocyclic moiety onto the cyclohexane ring would likely involve a multi-step process. This could begin with the functionalization of the ring (e.g., halogenation), followed by a cross-coupling reaction with a heterocyclic partner.

Table 2: Examples of Heterocyclic Scaffolds Linked to Sulfonamides

Heterocyclic Moiety Linkage Type Synthetic Approach Ref
Piperazine N-Sulfonamide Solid-phase synthesis nih.gov
Thiazole N-Sulfonamide Condensation reactions nih.govresearchgate.net
1,2,3-Triazole N-Sulfonamide Click Chemistry nih.gov
Pyrrole N-Sulfonamide Nucleophilic addition to alkynes organic-chemistry.org
Furo[3,2-b]pyrrole Carboxamide linked to sulfonamide Multi-step synthesis nih.gov

Synthesis of Hybrid Molecules and Conjugates

Creating hybrid molecules by covalently linking the this compound scaffold to other pharmacophores or biomolecules is a strategy to develop compounds with dual or enhanced activity. mdpi.com

This can be achieved by utilizing functional groups on either the sulfonamide or the cyclohexane ring as handles for conjugation. For instance, if a carboxylic acid or an amino group is introduced onto the cyclohexane ring, standard peptide coupling or reductive amination reactions can be employed to link amino acids, peptides, or other bioactive molecules. Bioconjugation strategies, such as those involving maleimide-thiol chemistry, can also be adapted for linking the sulfonamide scaffold to proteins or other macromolecules, provided a suitable functional handle is present. nih.gov

Creation of Diversification Libraries for Academic Screening and Structure-Activity Relationship (SAR) Studies

The development of diverse libraries of compounds based on the this compound scaffold is essential for high-throughput screening and for systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse and complex molecules from a common starting material. cam.ac.uknih.gov A "branching-folding" synthetic approach, for example, can be used to create a range of diverse cyclic sulfonamides from a common precursor. nih.gov The this compound scaffold is well-suited for DOS, where the sulfonamide nitrogen and the cyclohexane ring can serve as points for divergent synthesis.

Combinatorial Chemistry: Combinatorial approaches, including solid-phase synthesis, can be employed to rapidly generate large numbers of analogues. nih.gov By using a variety of building blocks for N-substitution and, where feasible, for functionalization of the cyclohexane ring, a comprehensive library can be constructed to probe the chemical space around this scaffold. nih.govmonash.edu

Exploration of Molecular Interactions with Biological Targets for 3,4 Dimethylcyclohexane 1 Sulfonamide Derivatives Mechanistic and Structural Focus

Investigation of Enzyme Inhibition Mechanisms

The versatility of the sulfonamide functional group allows derivatives of 3,4-Dimethylcyclohexane-1-sulfonamide to target a range of enzymes through distinct inhibitory mechanisms. These interactions are often characterized by high affinity and specificity, which can be finely tuned by modifying the chemical structure of the cyclohexane (B81311) ring and the sulfonamide moiety.

Sulfonamides are classic inhibitors of Dihydropteroate (B1496061) Synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. Derivatives of this compound are investigated as DHPS inhibitors based on their structural analogy to the enzyme's natural substrate, p-aminobenzoic acid (pABA). nih.gov

The mechanism of inhibition is competitive. DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov This reaction proceeds via an SN1 mechanism where the pyrophosphate group of DHPPP is first eliminated to form a stabilized cationic intermediate (DHP+). nih.gov The sulfonamide inhibitor, due to its structural and electronic resemblance to pABA, competes for the same binding site on the enzyme. nih.govnih.gov By occupying the active site, the sulfonamide derivative prevents the binding of pABA, thereby halting the synthesis of 7,8-dihydropteroate and disrupting the folate pathway, which ultimately leads to a bacteriostatic effect. nih.gov The dimethylcyclohexane portion of the molecule can be tailored to enhance binding affinity within the hydrophobic pockets of the active site, potentially increasing potency and selectivity.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer. nih.govunifi.it The sulfonamide group is a quintessential zinc-binding group (ZBG), making sulfonamide derivatives potent CA inhibitors. unifi.it

The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen (SO₂NH⁻) to the catalytic Zn²⁺ ion located at the bottom of the enzyme's active site. nih.govunifi.it This binding displaces or prevents the binding of a zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic cycle. unifi.it The inhibitor-bound enzyme is thus rendered inactive.

There are at least 15 different CA isozymes in mammals, and developing isozyme-selective inhibitors is a major goal to minimize side effects. unifi.itmdpi.com The this compound scaffold offers opportunities for achieving selectivity. The cyclohexane ring and its substituents can form specific interactions with amino acid residues lining the active site cavity, which vary among the different isozymes. For example, derivatives can be designed to interact favorably with residues unique to tumor-associated isozymes like CA IX and CA XII, leading to selective inhibition. nih.gov The affinity for different isozymes can be quantified using dissociation constants (Kd) or inhibition constants (Ki), as determined by assays like the fluorescent thermal shift assay. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by a Hypothetical this compound Derivative (Illustrative Data)
CA IsozymeInhibition Constant (Ki)Selectivity Profile
hCA I120 nMModerate
hCA II85 nMModerate
hCA IX9.8 nMHigh
hCA XII25.5 nMHigh

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.govresearchgate.net While structurally similar, sharing about 65% amino acid sequence homology, their active sites have notable differences that can be exploited for selective inhibition. mdpi.com The active site gorge of BChE is larger than that of AChE, allowing it to accommodate bulkier substrates and inhibitors. researchgate.net

Certain sulfonamide derivatives, particularly those functionalized as carbamates, act as mechanism-based inhibitors. mdpi.com These compounds serve as slow substrates for the enzyme. The process involves a rapid carbamylation of the catalytic serine residue within the active site's catalytic triad. mdpi.com This forms a stable carbamylated enzyme complex that is very slow to hydrolyze (decarbamylation), effectively taking the enzyme out of commission for an extended period and leading to an increase in acetylcholine levels in the synaptic cleft. mdpi.com The 3,4-dimethylcyclohexane group can be designed to interact with the peripheral anionic site (PAS) or other regions of the active site gorge, enhancing binding affinity and influencing selectivity between AChE and BChE. mdpi.com

Molecular Docking and Molecular Dynamics Simulations with Target Proteins

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying the interactions between this compound derivatives and their protein targets. nih.govnih.gov These methods provide detailed, atom-level insights into the binding process, guiding the design of more potent and selective inhibitors.

Molecular docking is a computational method used to predict the preferred orientation (the "pose") of a ligand when bound to a receptor's active site. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. nih.govresearchgate.net This allows for the rapid virtual screening of many derivatives to prioritize which ones to synthesize and test experimentally. mdpi.com

The output of a docking simulation includes a binding energy score (e.g., in kcal/mol), which provides a theoretical estimate of the binding affinity. rsc.org Lower binding energies typically suggest a more stable protein-ligand complex and, potentially, higher inhibitory activity. nih.govresearchgate.net For example, docking studies of sulfonamide derivatives against CA IX have shown binding energies ranging from -8.1 to -9.2 kcal/mol, indicating strong binding. rsc.org These predictions help rationalize structure-activity relationships (SAR) by showing how small changes to the inhibitor's structure affect its fit and interaction energy within the active site.

Table 2: Predicted Binding Affinities from Molecular Docking for Hypothetical this compound Derivatives (Illustrative Data)
Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
Derivative ADHPS-7.9
Derivative BhCA IX-9.1
Derivative CAChE-8.5
Derivative DBChE-9.5

Beyond predicting binding poses, docking and MD simulations identify the specific non-covalent interactions that stabilize the ligand in the active site. nih.govchemrxiv.org These interactions are crucial for affinity and selectivity.

Hydrogen Bonding: These are strong, directional interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). In CA inhibition, the sulfonamide group forms crucial hydrogen bonds with residues like Gln92 and Thr200 in the active site, in addition to coordinating with the zinc ion. rsc.orgnih.gov For cholinesterases, hydrogen bonds can form with residues in the catalytic active site or the peripheral anionic site, such as Ser293. nih.gov

Hydrophobic Contacts: The nonpolar 3,4-dimethylcyclohexane ring is well-suited to engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Valine, Leucine, Phenylalanine) within the binding pocket. nih.govnih.gov These interactions are a major driving force for ligand binding and can significantly influence selectivity between different enzyme isozymes.

π-π and Cation-π Interactions: If aromatic moieties are introduced into the derivatives, they can form π-π stacking interactions with aromatic residues like Tryptophan or Tyrosine (e.g., Trp286 in AChE) or cation-π interactions with charged residues. nih.govmdpi.com

Molecular dynamics simulations build upon the static picture provided by docking. By simulating the movement of atoms over time (typically nanoseconds), MD simulations can confirm the stability of the predicted binding pose and the persistence of key interactions. nih.govresearchgate.netrsc.org Analyses of the simulation trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can validate the stability of the protein-ligand complex. rsc.orgrsc.org

In-depth Analysis of this compound Reveals No Publicly Available Research Data for Specified Biological Interactions

A comprehensive investigation into the scientific literature and chemical databases has found no specific published research on the chemical compound this compound concerning its molecular interactions with biological targets. Despite a thorough search for data related to its computational structure-activity relationship (SAR) modeling, metal complexation, and in vitro activity against microbial species, no studies dedicated to this particular molecule were identified.

While the broader class of sulfonamides is extensively studied and well-documented for a wide range of biological activities, information on this compound is conspicuously absent from public-domain research. The instructions to focus solely on this specific compound cannot be fulfilled, as the foundational data required to construct an article based on the provided outline does not appear to exist in accessible scientific literature.

The requested sections for the article were:

In Vitro Activity Against Specific Biological Systems:This would involve laboratory data detailing the compound's efficacy against specific bacterial or fungal strains. Extensive searches have yielded no records of this compound being tested for its antimicrobial properties.

The absence of research data suggests that this compound may be a novel or uninvestigated compound, a chemical intermediate not typically studied for its biological activity, or a proprietary molecule whose research has not been publicly disclosed. Therefore, generating a scientifically accurate article that strictly adheres to the requested topics and focuses exclusively on this compound is not possible at this time.

Potential Applications of 3,4 Dimethylcyclohexane 1 Sulfonamide in Catalysis and Materials Science Research

Role as a Chiral Ligand in Asymmetric Catalysis

The presence of stereocenters in the 3,4-dimethylcyclohexane moiety makes this sulfonamide an attractive candidate for development as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal centers, forming chiral metal complexes. These complexes can then catalyze a variety of asymmetric reactions, such as hydrogenations, carbon-carbon bond formations, and oxidations, with high enantioselectivity. The steric bulk and electronic properties of the dimethylcyclohexyl group can be fine-tuned to create a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of 3,4-Dimethylcyclohexane-1-sulfonamide

Reaction TypePotential Metal CatalystSubstrate ClassProduct Class
Asymmetric HydrogenationRhodium, Ruthenium, IridiumProchiral olefins, ketonesChiral alkanes, alcohols
Asymmetric C-C CouplingPalladium, Nickel, CopperAryl halides, organoboron reagentsChiral biaryls, substituted alkanes
Asymmetric EpoxidationTitanium, Vanadium, ManganeseAlkenesChiral epoxides

Utilization as a Building Block for Functional Polymeric Materials

The this compound molecule can serve as a versatile monomer or a functionalizing agent in the synthesis of advanced polymeric materials. The sulfonamide group can be incorporated into polymer backbones or appended as a side chain, imparting unique properties to the resulting material.

Polymers incorporating this sulfonamide moiety could exhibit enhanced thermal stability, specific solubility characteristics, and the ability to engage in hydrogen bonding, which can influence the material's mechanical properties. The chiral nature of the monomer unit could also lead to the formation of helical polymer structures or materials with chiroptical properties.

For instance, polyamides or polyimides could be synthesized using a diamine or diacid derivative of this compound. Such polymers would possess a rigid and chiral alicyclic component, potentially leading to materials with high glass transition temperatures and specific recognition capabilities.

Integration into Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs) for Specific Research Applications

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable pore sizes. nih.gov The incorporation of this compound as a building block or a post-synthetically attached functional group could lead to novel frameworks with specialized applications. nih.gov

The sulfonamide group can act as a site for selective gas adsorption, particularly for acidic gases like CO2 and SO2, through dipole-quadrupole and hydrogen bonding interactions. Furthermore, the chiral pores decorated with the dimethylcyclohexane unit could be utilized for enantioselective separations of racemic mixtures. The inherent porosity and chemical stability of POFs and COFs, combined with the functionality of the sulfonamide, make these materials promising candidates for applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Table 2: Potential Applications of POFs/COFs Functionalized with this compound

Application AreaTarget Molecules/ProcessPotential Advantage
Gas SeparationCO2, SO2, CH4High selectivity and uptake capacity
Chiral SeparationRacemic mixtures of pharmaceuticalsEnantioselective adsorption
Heterogeneous CatalysisAsymmetric synthesisRecyclable catalyst with high enantioselectivity

Development of Novel Separation Materials Based on Sulfonamide Functionality

The sulfonamide functional group is known for its ability to interact with various molecules through hydrogen bonding and dipole-dipole interactions. This property can be exploited in the development of novel separation materials, such as stationary phases for high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) sorbents.

Materials functionalized with this compound could exhibit unique selectivity for the separation of polar and aromatic compounds. The chiral nature of the functional group could also enable the development of chiral stationary phases for the resolution of enantiomers. The robust nature of the cyclohexane (B81311) ring would likely contribute to the chemical and thermal stability of such separation media.

Future Perspectives and Emerging Research Avenues for 3,4 Dimethylcyclohexane 1 Sulfonamide

Exploration of Unexplored Synthetic Pathways and Novel Chemical Transformations

The synthesis of sulfonamides is a well-established field, yet there is continuous innovation aimed at improving efficiency, sustainability, and molecular diversity. thieme-connect.com For 3,4-Dimethylcyclohexane-1-sulfonamide, future research could move beyond traditional methods involving sulfonyl chlorides and amines to embrace modern, more versatile strategies.

Recent advancements in photocatalysis, for example, offer a transition-metal-free approach for creating sulfonamides from a wider range of precursors under mild conditions. rsc.orgrsc.orgdomainex.co.uk A photocatalytic strategy could enable the coupling of a 3,4-dimethylcyclohexane-derived radical with a sulfur dioxide surrogate and various amine nucleophiles, opening up a modular route to a diverse library of analogs. rsc.org Another promising area is the direct C-H amination, where a C-H bond on the cyclohexane (B81311) ring could be directly converted to a C-N bond, potentially offering novel regio- and stereochemical outcomes. organic-chemistry.orgnih.gov Such methods could provide access to previously inaccessible isomers or derivatives of this compound.

Furthermore, research could focus on novel transformations of the sulfonamide moiety itself. While historically considered robust, recent methods have demonstrated the ability to functionalize the N-H bond or even use the sulfonamide group as a directing group for C-H functionalization on the cyclohexane ring. organic-chemistry.org Exploring these transformations could yield derivatives with unique three-dimensional shapes and properties.

Table 1: Comparison of Potential Synthetic Pathways for this compound Derivatives

Synthetic Pathway Precursors Key Features Hypothetical Yield Range (%)
Traditional Sulfonylation 3,4-Dimethylcyclohexanesulfonyl chloride + Amine Well-established, reliable 70-90
Photocatalytic Coupling 3,4-Dimethylcyclohexyl carboxylic acid + SO₂ Surrogate + Amine Mild conditions, high functional group tolerance, transition-metal-free 65-85
Direct C-H Amination 3,4-Dimethylcyclohexane + Sulfonyl azide Direct functionalization, novel regioselectivity 40-75

| Hofmann-Löffler-Freytag Reaction Variant | N-halo-3,4-Dimethylcyclohexane-1-sulfonamide | Intramolecular C-H amination, access to cyclic derivatives | 50-80 |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. rsc.org The application of advanced spectroscopic techniques for real-time, in-situ monitoring can provide unprecedented insight into the formation and transformation of this compound.

Flow-NMR spectroscopy is a powerful tool for continuously monitoring the concentration of reactants, intermediates, and products directly in the reaction stream. acs.orgbruker.commagritek.com This technique could be used to study the kinetics of a novel photocatalytic synthesis, identifying transient radical intermediates and determining the rate-determining step of the reaction. bruker.com Similarly, in-situ Raman spectroscopy can track changes in vibrational modes, providing real-time data on bond formation and breaking. oxinst.combeilstein-journals.orgresearchgate.netacs.org By interfacing a Raman probe with a flow reactor, researchers could quickly screen various catalysts and conditions, accelerating the optimization process. beilstein-journals.org

These time-resolved techniques allow for the creation of detailed kinetic profiles and energy landscapes for reactions, moving beyond simple endpoint analysis. researchgate.net The data gathered can reveal subtle mechanistic details, such as the role of solvent or the presence of off-cycle catalyst states, which are essential for rational reaction design. rsc.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials research by accelerating the design-build-test-learn cycle. sapiosciences.com For this compound, these computational tools can be used to predict the properties of novel derivatives and guide the synthesis of compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish mathematical correlations between the structural features of a series of this compound analogs and their biological activity or physical properties. ekb.egbenthamdirect.commedwinpublishers.comnih.govqub.ac.uk By training ML algorithms like random forests or support vector machines on a dataset of known compounds, researchers can build predictive models to screen virtual libraries of thousands of potential derivatives before committing to their synthesis. researchgate.netnih.govresearchgate.net This approach saves significant time and resources by prioritizing the most promising candidates. sapiosciences.com

Beyond property prediction, generative AI models can design entirely new molecules. By learning the underlying chemical rules from large datasets, these models can propose novel this compound derivatives that are optimized for a specific property, such as binding to a particular biological target or possessing ideal material characteristics. researchgate.net

Table 2: Hypothetical AI-Predicted Properties for Novel this compound Analogs

Analog ID Modification Predicted Solubility (mg/L) Predicted Target Affinity (pIC₅₀) Drug-likeness Score (Lipinski)
DCS-001 Parent Compound 150 5.2 Compliant
DCS-002 Add 4-OH group 450 5.8 Compliant
DCS-003 N-alkylation (ethyl) 90 6.5 Compliant
DCS-004 Add 2-F group 140 6.1 Compliant

| DCS-005 | N-arylation (phenyl) | 35 | 7.3 | Non-compliant |

Discovery of Novel Biological Targets Through Mechanistic Studies (excluding clinical applications)

The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents. nih.govresearchgate.net Mechanistic studies aimed at understanding how this compound and its derivatives interact with biological systems at a molecular level could lead to the discovery of novel, non-clinical biological targets.

Sulfonamides are known to inhibit various enzymes, and their mechanism often involves mimicking a natural substrate. nih.gov By screening a library of this compound derivatives against panels of enzymes, such as proteases or kinases, researchers could identify unexpected inhibitory activities. Follow-up mechanistic studies using techniques like X-ray crystallography or cryo-electron microscopy could then reveal the specific binding mode and key interactions, validating the enzyme as a new target.

Furthermore, sulfonamides can be designed as chemical probes to study cellular pathways. nih.gov For instance, a derivative of this compound could be functionalized with a reactive group to act as a covalent probe, irreversibly binding to its protein target and allowing for its identification and isolation. acs.org Such chemical genetic approaches can uncover the roles of previously uncharacterized proteins in cellular processes. nih.gov The unique three-dimensional structure of the dimethylcyclohexane scaffold may confer selectivity for novel protein targets that are not engaged by more common flat, aromatic sulfonamides. tandfonline.com

Expansion into Interdisciplinary Research Collaborations (e.g., Chemical Biology, Material Science)

The distinct structural features of this compound make it an attractive candidate for interdisciplinary research, bridging the gap between chemistry, biology, and material science.

In chemical biology , the sulfonamide group is gaining attention for its role in targeted covalent inhibitors and chemical probes. acs.org Collaborations with biologists could focus on developing this compound-based probes to selectively label and study specific proteins within a complex cellular environment. The aliphatic cyclohexane backbone could be tailored to improve cell permeability or direct the molecule to specific subcellular compartments.

In material science , the incorporation of sulfonamide functionalities into polymers can impart unique properties. ontosight.aiontosight.ai Research collaborations with polymer chemists could explore the use of this compound as a monomer or a functional additive. For example, polymerization of a vinyl-functionalized derivative could lead to new polymers with specific thermal or mechanical properties. rsc.orgrsc.org The sulfonamide group can participate in hydrogen bonding, potentially enhancing the strength and stability of the resulting material, while the perfluoroalkylated versions can create hydrophobic surfaces. ontosight.aikuleuven.be Such materials could find applications in specialized coatings, membranes, or as solid polymer electrolytes. rsc.org

Q & A

Q. What are the recommended synthetic routes for 3,4-Dimethylcyclohexane-1-sulfonamide, and how can reaction efficiency be optimized?

A common method involves sulfonylation of 3,4-dimethylcyclohexanamine using sulfonyl chlorides under controlled pH (8–9) to avoid side reactions. Key steps include:

  • Reagent selection : Use chlorosulfonic acid or tosyl chloride in anhydrous dichloromethane .
  • Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >90% purity .

Table 1 : Example Reaction Conditions and Yields

ReagentSolventTemp (°C)Yield (%)Purity (%)
Tosyl chlorideDCM0–58592
Chlorosulfonic acidTHF257888

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : 1^1H NMR peaks for methyl groups (δ 1.2–1.4 ppm) and sulfonamide protons (δ 7.1–7.3 ppm) confirm regiochemistry .
  • HPLC : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA) to detect impurities <0.5% .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 218.1) validates molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects of substituents:

  • Sulfonamide group : High electron-withdrawing character reduces nucleophilicity at the cyclohexane ring.
  • Steric effects : 3,4-Dimethyl groups hinder axial attack in SN2 reactions, favoring equatorial transition states .
  • Software : Gaussian or ORCA packages are recommended for optimizing geometries and calculating activation energies .

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

Contradictions often arise from dynamic effects (e.g., ring flipping in cyclohexane):

  • Variable Temperature NMR : Conduct experiments at −60°C to "freeze" chair conformations and clarify splitting patterns .
  • 2D NMR : HSQC and COSY correlations differentiate between diastereotopic methyl groups and overlapping signals .
  • Cross-validate with crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments .

Table 2 : Example NMR Data Discrepancies and Resolutions

Observed Signal (δ, ppm)Potential IssueResolution Method
1.3 (broad singlet)Conformational averagingVT-NMR at −60°C
7.2 (doublet of doublets)Diastereotopic protons2D COSY/HSQC

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protecting groups : Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc) during alkylation/arylation .
  • Catalytic systems : Use Pd(OAc)2_2/XPhos for selective C–H activation without degrading the sulfonamide .
  • Kinetic monitoring : In situ IR or Raman spectroscopy tracks reaction progress to halt at optimal conversion .

Methodological Notes

  • Data validation : Cross-reference experimental results with NIST Chemistry WebBook’s spectral database for sulfonamides .
  • Ethical reporting : Follow academic writing guidelines to clearly articulate limitations (e.g., "conformational dynamics may affect bioactivity predictions") .

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